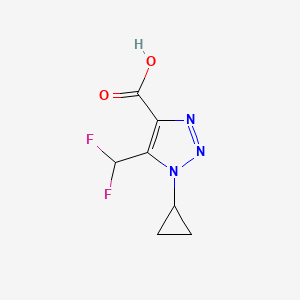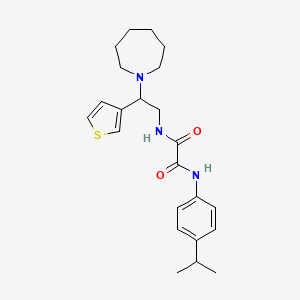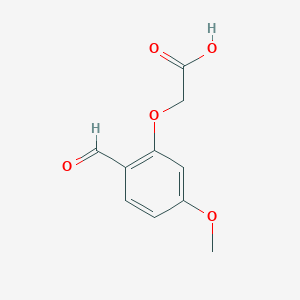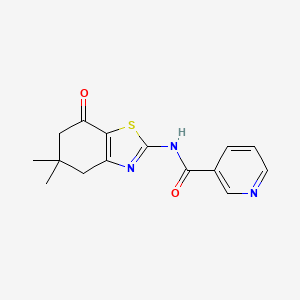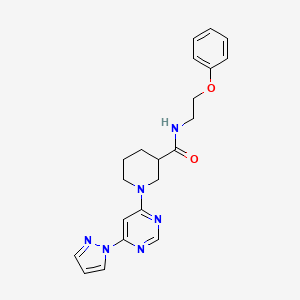
7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, which is a bicyclic aromatic ring system composed of a pyrimidine ring fused to an imidazole ring. The methoxyethyl and morpholino substituents would be attached at the 7 and 8 positions of the purine ring, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Conformation
The purine fused-ring skeleton in related compounds exhibits planarity with substituents like the morpholine ring adopting specific conformations, such as a chair conformation. The structure and stability of these compounds are often enhanced by networks of intermolecular hydrogen bonds, demonstrating their potential in studying molecular interactions and crystal engineering (Karczmarzyk et al., 1995).
Synthesis and Analgesic Properties
Derivatives of similar purine compounds have shown significant analgesic activity, with some being more active than reference drugs like acetylic acid. This suggests potential applications in developing new analgesic agents and exploring the pharmacological properties of purine derivatives (Zygmunt et al., 2015).
Cardiovascular Activity
Some 8-alkylamino substituted derivatives of related compounds have demonstrated strong prophylactic antiarrhythmic activity and hypotensive activity in experimental models. This suggests potential applications in cardiovascular research, specifically in the development of new treatments for arrhythmias and hypertension (Chłoń-Rzepa et al., 2004).
Serotonin Receptor Affinity and Psychotropic Activity
A series of derivatives has been studied for their affinity for serotonin (5-HT) receptors, specifically 5-HT1A, 5-HT2A, and 5-HT7 receptors. The introduction of specific substituents and the elongation of the linker between the purine core and arylpiperazine fragment have shown potential in designing ligands with psychotropic activity, contributing to research in neurological disorders and mental health treatments (Chłoń-Rzepa et al., 2014).
Biodegradable Polyesteramides with Functional Groups
Morpholine derivatives have been used in the synthesis of biodegradable polyesteramides with protected pendant functional groups. This has applications in materials science, specifically in the development of biodegradable polymers with functional properties for medical and environmental applications (Veld et al., 1992).
Mecanismo De Acción
Target of Action
It is known that xanthine derivatives, which this compound is, are known for their diverse pharmaceutical applications such as cyclic nucleotide phosphodiesterase inhibition and antagonization of adenosine receptor .
Mode of Action
Xanthine derivatives are known to inhibit cyclic nucleotide phosphodiesterase and antagonize adenosine receptors . This suggests that 7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione may interact with its targets by binding to the active site, thereby inhibiting the enzyme or receptor’s function.
Biochemical Pathways
Given that xanthine derivatives are known to inhibit cyclic nucleotide phosphodiesterase and antagonize adenosine receptors , it can be inferred that this compound may affect pathways involving these enzymes and receptors, leading to downstream effects such as changes in cyclic nucleotide levels and adenosine signaling.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-16-11-10(12(20)17(2)14(16)21)19(6-7-22-3)13(15-11)18-4-8-23-9-5-18/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBZJYCLJDRIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methoxyethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2866726.png)

![N-(2-(6-mercapto-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2866730.png)
![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)
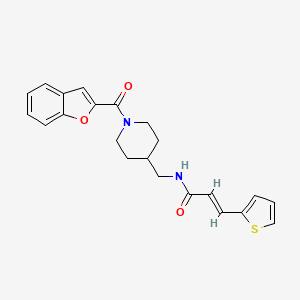
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/no-structure.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)
